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molecular formula C21H19F3N4O3 B021449 Ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate CAS No. 105152-95-2

Ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylate

Cat. No. B021449
M. Wt: 432.4 g/mol
InChI Key: MDZZRBJJFFTSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04851535

Procedure details

In 3 ml of ethanol was suspended 120 mg of 3-aminopyrrolidine dihydrochloride, and 250 mg of triethylamine was added thereto, after which 300 mg of ethyl 7-benzenesulfinyl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate was added thereto. The resulting mixture was subjected to reaction at room temperature for 3 hours, and to the reaction mixture was added 10 ml of diethyl ether, after which crystals were collected by filtration, and washed with 12 ml of water to obtain 230 mg (yield 83.8%) of ethyl 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. The physical properties of this compound were identical with those of the compound obtained in Example 64.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
ethyl 7-benzenesulfinyl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]1[CH2:8][CH2:7][NH:6][CH2:5]1.C(N(CC)CC)C.C1(S([C:24]2[N:33]=[C:32]3[C:27]([C:28](=[O:47])[C:29]([C:42]([O:44][CH2:45][CH3:46])=[O:43])=[CH:30][N:31]3[C:34]3[CH:39]=[CH:38][C:37]([F:40])=[CH:36][C:35]=3[F:41])=[CH:26][C:25]=2[F:48])=O)C=CC=CC=1.C(OCC)C>C(O)C>[NH2:3][CH:4]1[CH2:8][CH2:7][N:6]([C:24]2[N:33]=[C:32]3[C:27]([C:28](=[O:47])[C:29]([C:42]([O:44][CH2:45][CH3:46])=[O:43])=[CH:30][N:31]3[C:34]3[CH:39]=[CH:38][C:37]([F:40])=[CH:36][C:35]=3[F:41])=[CH:26][C:25]=2[F:48])[CH2:5]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
Cl.Cl.NC1CNCC1
Step Two
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ethyl 7-benzenesulfinyl-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
Quantity
300 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting mixture was subjected to reaction at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
after which crystals were collected by filtration
WASH
Type
WASH
Details
washed with 12 ml of water

Outcomes

Product
Name
Type
product
Smiles
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1=C(C=C(C=C1)F)F)C(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 83.8%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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